molecular formula C9H11NO2 B014027 3,4-Methylenedioxyphenethylamine CAS No. 1484-85-1

3,4-Methylenedioxyphenethylamine

Cat. No.: B014027
CAS No.: 1484-85-1
M. Wt: 165.19 g/mol
InChI Key: RRIRDPSOCUCGBV-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolic Pathways and Effects in Animals : In rats, 3,4-methylenedioxyphenethylamine is metabolized to form dopamine and 3-methoxytyramine metabolites. This suggests its role in influencing neurotransmitter systems in the brain (Schweitzer, Schwartz, & Friedhoff, 1978).

  • Forensic Identification : Chromatographic methods have been developed to identify regioisomeric 3,4-methylenedioxyphenethylamines in forensic samples, aiding in distinguishing between various compounds and eliminating interfering substances (Aalberg et al., 2003).

  • Cardiovascular Effects : In a controlled trial, oral MDMA (a derivative of this compound) exhibited acute cardiovascular effects similar to the cardiostimulant dobutamine, indicating its potential in understanding and treating cardiotoxicity (Lester et al., 2000).

  • Psychotherapeutic Potential : MDMA-assisted psychotherapy has shown promise in treating PTSD, anxiety associated with autism, and alcohol use disorder, with a target for FDA and EMA licensing in 2021 (Sessa, Higbed, & Nutt, 2019).

  • Pharmacodynamics Variability : The acute effects of MDMA are more pronounced in women compared to men, and genetic polymorphisms in enzymes can alter its plasma concentrations and effects (Papaseit et al., 2018).

  • Neurological and Cognitive Implications : Repeated use of MDMA may lead to cognitive and neurocognitive alterations, potentially having long-term negative consequences (Montgomery & Roberts, 2021).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRDPSOCUCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1653-64-1 (hydrochloride)
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00163982
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-85-1
Record name 1,3-Benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-5-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601
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Record name MDPEA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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